molecular formula C15H19ClFN3O2S B13113375 K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

Cat. No.: B13113375
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is a chemical compound with the molecular formula C15H23ClFN3O4S It is known for its applications in various scientific research fields, particularly in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroisoquinoline with 2-methyl-1,4-diazepane in the presence of a sulfonylating agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
  • 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline dihydrate

Uniqueness

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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